REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.N1C=CC=CC=1.[CH3:15][S:16](Cl)(=[O:18])=[O:17].[Cl-].[Al+3].[Cl-].[Cl-].[C:24](Cl)(=[O:26])[CH3:25].Cl>ClCCl.C1(C)C=CC=CC=1>[C:24]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][S:16]([CH3:15])(=[O:18])=[O:17])=[C:3]([CH3:8])[CH:4]=1)(=[O:26])[CH3:25] |f:3.4.5.6|
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
8.49 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
7.74 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
1H-NMR, and after completion of the reaction
|
Type
|
STIRRING
|
Details
|
with stirring at 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate solid was filtered
|
Type
|
WASH
|
Details
|
washed with H2O and heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 89.3 mmol | |
AMOUNT: MASS | 20.3 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |